
Benchmarking BBO-10203 against next-
generation PI3Kα inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BBO-10203

Cat. No.: B15137805 Get Quote

Benchmarking BBO-10203: A New Paradigm in
PI3Kα Inhibition
For Immediate Release

In the landscape of precision oncology, the phosphatidylinositol 3-kinase alpha (PI3Kα)

pathway remains a critical target. Overactivation of this pathway, often driven by mutations in

the PIK3CA gene, is a key factor in the progression of various cancers. While several PI3Kα

inhibitors have been developed, their clinical utility has been hampered by on-target toxicities,

most notably hyperglycemia, and the emergence of resistance. This guide provides a

comparative analysis of BBO-10203, a first-in-class PI3Kα:RAS breaker, against a cohort of

next-generation PI3Kα inhibitors, offering researchers and drug development professionals a

data-driven overview of the current state of PI3Kα-targeted therapies.

BBO-10203 represents a paradigm shift in PI3Kα inhibition. Instead of targeting the kinase's

active site, it covalently binds to cysteine 242 in the RAS-binding domain (RBD) of PI3Kα,

thereby disrupting its interaction with RAS proteins (K-RAS, H-RAS, and N-RAS).[1][2][3][4]

This novel mechanism of action allows BBO-10203 to inhibit RAS-driven pAKT signaling

without directly affecting the catalytic activity of PI3Kα, a key differentiator that preclinical data

suggests mitigates the risk of hyperglycemia.[2][3][4][5]

This guide will compare BBO-10203 with next-generation PI3Kα inhibitors such as inavolisib,

serabelisib, and STX-478, which have been designed to improve upon first-generation
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inhibitors by offering greater selectivity for mutant forms of PI3Kα or employing allosteric

inhibition mechanisms to enhance the therapeutic window.

Data Presentation
The following tables summarize the key preclinical data for BBO-10203 and its comparators.

Table 1: In Vitro Potency and Selectivity
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Compound
Target/Mechan
ism

Biochemical
IC50 (PI3Kα)

Cellular pAKT
Inhibition
(IC50/EC50)

Selectivity
Profile

BBO-10203

PI3Kα:RAS

Interaction

Breaker

Not Applicable

(Does not inhibit

kinase activity)

~5 nM (in HER2-

amplified and

wild-type or

mutant PI3Kα

cell lines)[6]

Selective for

RAS-dependent

PI3Kα activation

Inavolisib

PI3Kα inhibitor

and mutant

degrader

0.038 nM[1][7][8]

[9]

30 nM (MCF7),

60 nM

(HCC1954)[1]

>300-fold

selective for

PI3Kα over β, δ,

and γ isoforms[1]

[10]

Serabelisib PI3Kα inhibitor
15 nM[11][12]

[13]

~2 µM (in

PIK3CA mutant

breast cancer

cells)[12][14]

>100-fold

selective for

PI3Kα over β, γ,

δ isoforms and

mTOR[11][14]

[15]

STX-478

Allosteric,

mutant-selective

PI3Kα inhibitor

9.4 nM (H1047R

mutant)[16][17]

[18]

15-319 nM (in

kinase-domain

mutant PI3Kα

cell lines)[16]

14-fold selective

for H1047R

mutant over wild-

type PI3Kα[16]

[17][18]

LOXO-783

Allosteric,

mutant-selective

PI3Kα inhibitor

<5 nM (H1047R

mutant)

EC50 <5 nM (in

H1047R mutated

PI3Kα cell lines)

[19]

Highly selective

for H1047R

mutant over wild-

type PI3Kα and

other

isoforms[19][20]

Table 2: In Vivo Efficacy in Xenograft Models
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Compound Cancer Model Dosing
Tumor Growth
Inhibition (TGI)

Key Findings

BBO-10203

KYSE-410

(Esophageal,

HER2amp/KRAS

G12C)

30 mg/kg, daily,

oral

Significant tumor

regression[5][6]

Well-tolerated,

no

hyperglycemia.

[5]

BBO-10203

BT-474 (Breast,

HER2amp/PIK3

CA K111N)

100 mg/kg, daily,

oral
88% TGI[3]

Dose-dependent

inhibition of

pAKT.[3]

Inavolisib
KPL-4 (Breast,

PIK3CA mutant)
Not specified

Efficacious[21]

[22]

Dose-dependent

tumor

regressions in

multiple PIK3CA-

mutant models.

[9][23]

Serabelisib
PIK3CA mutant

models
30-60 mg/kg

Significant

efficacy

Activity in models

with wild-type or

mutated p110α.

[11]

STX-478
GP2d (H1047L

PI3Kα)
100 mg/kg, daily

Similar or

superior to

alpelisib (50

mg/kg)

Tumor

regressions

observed; no

metabolic

dysfunction.[16]

LOXO-783

T47D (Breast,

HR+/HER2-/PIK

3CA H1047R)

Not specified

Additive effect

with endocrine

therapies

Brain-penetrant

with dose-

dependent TGI in

brain metastasis

models.[20]
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A summary of the key experimental methodologies used to generate the data in this guide is

provided below.

Biochemical Kinase Assays
Biochemical assays are utilized to determine the direct inhibitory effect of a compound on the

enzymatic activity of the PI3Kα protein. A common method is a homogenous time-resolved

fluorescence (HTRF) assay or an ADP-Glo kinase assay.

Principle: These assays measure the production of ADP, a product of the kinase reaction

where ATP is hydrolyzed to phosphorylate a substrate (e.g., PIP2).

General Protocol:

Recombinant PI3Kα enzyme is incubated with the test compound at various

concentrations.

The kinase reaction is initiated by the addition of a substrate (e.g., diC8-PIP2) and ATP.

After a defined incubation period, a detection reagent is added that converts the generated

ADP into a detectable signal (e.g., light or fluorescence).

The signal is measured using a plate reader, and the IC50 value is calculated by plotting

the signal against the compound concentration.

Cellular Assays for PI3K Pathway Inhibition
Cell-based assays are crucial for assessing a compound's activity in a more physiologically

relevant context. The most common readout for PI3K pathway inhibition is the phosphorylation

level of AKT (pAKT), a key downstream effector.

Principle: The inhibition of PI3Kα prevents the phosphorylation of AKT. This can be quantified

using various techniques, including Western blotting, ELISA, or high-content imaging.

General Protocol (for Western Blotting):

Cancer cell lines with known PIK3CA mutation status are seeded in culture plates.
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Cells are treated with a range of concentrations of the test compound for a specified

duration.

Cell lysates are prepared, and protein concentration is determined.

Proteins are separated by SDS-PAGE and transferred to a membrane.

The membrane is incubated with primary antibodies specific for pAKT (e.g., at Ser473 or

Thr308) and total AKT (as a loading control).

Following incubation with a secondary antibody, the protein bands are visualized and

quantified.

The ratio of pAKT to total AKT is calculated to determine the extent of pathway inhibition.

In Vivo Xenograft Studies
Xenograft models are essential for evaluating the anti-tumor efficacy of a compound in a living

organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors

are established, the mice are treated with the test compound, and tumor growth is monitored

over time.

General Protocol:

Human cancer cells are injected subcutaneously into immunocompromised mice.

When tumors reach a specified size, mice are randomized into vehicle control and

treatment groups.

The test compound is administered (e.g., orally) at a defined dose and schedule.

Tumor volume and body weight are measured regularly.

At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the

tumor volumes in the treated groups to the vehicle control group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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